molecular formula C16H24N2O5S2 B2525533 N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1448136-32-0

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2525533
CAS No.: 1448136-32-0
M. Wt: 388.5
InChI Key: IIOHHXWPILSYLM-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a piperidine ring, a phenethylsulfonyl group, and a sulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenethylsulfonyl chloride under basic conditions.

    Attachment of the Sulfonylacetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate for the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetamide
  • N-methyl-2-((1-(benzylsulfonyl)piperidin-4-yl)sulfonyl)acetamide
  • N-methyl-2-((1-(methylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Uniqueness

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-17-16(19)13-24(20,21)15-7-10-18(11-8-15)25(22,23)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOHHXWPILSYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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